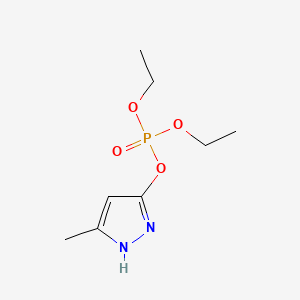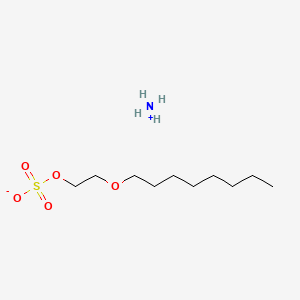
Pyrazoxone
Übersicht
Beschreibung
Pyridoxine, also known as Vitamin B6, is a water-soluble vitamin found naturally in many foods, as well as added to foods and supplements . It is necessary for the normal breakdown of proteins, carbohydrates, and fats .
Synthesis Analysis
Pyrazolines or their analogs can be prepared by several synthesis strategies, and the focus will always be on new greener and more economical ways for their synthesis . A novel work has been done on the synthesis of pyrazolone candidates with studying some biological activities and in-silico studies .
Molecular Structure Analysis
The molecular structure of Pyridoxine has been analyzed using different spectroscopic techniques including 1H NMR, 13C NMR, and FT-IR . A high-performance liquid chromatographic method was developed for the separation and determination of 13 vitamin B compounds, including Pyridoxine .
Chemical Reactions Analysis
Pyridoxine is involved in the metabolism of proteins, carbohydrates, and fats; it also aids in the release of liver and muscle-stored glycogen .
Physical And Chemical Properties Analysis
Pyridoxine is a stable, colorless, water-soluble compound . Its physical and chemical properties have been analyzed and calculated using various methods .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
Pyrazole derivatives, including Pyrazoxone, have been synthesized and studied for a range of pharmacological activities. These compounds exhibit significant analgesic, anti-inflammatory, and antipyretic effects. The versatility of the pyrazole nucleus in pharmacological agents across various therapeutic categories underlines its potential in drug development (Karrouchi et al., 2018).
Antinociceptive Applications
Pyrazole compounds have shown potential in antinociceptive applications. They have been effective in various pain models, including postoperative, inflammatory, and neuropathic pain. The antinociceptive effects of these compounds, mediated through different pathways, highlight their potential as novel analgesic drugs (Trevisan et al., 2013).
Diverse Biological and Pharmacological Activities
Pyrazole derivatives have a wide range of biological and pharmacological activities. They are used in fluorescent substances, dyes, agrochemicals, and have shown antitumor, anti-inflammatory, antimicrobial, antitubercular, and neuroprotective properties. This diversity makes them a multifunctional scaffold for developing biologically active molecules (Gurdeep et al., 2020).
Therapeutic Applications in Neurodegenerative Diseases
Pyrazole scaffolds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The synthesis and functionalization of these compounds are crucial in developing therapeutics for these conditions (Li et al., 2021).
Anticancer Potential
The pyrazole nucleus has been explored for its anticancer properties. Its ability to target various receptors significant in cancer management, such as protein kinase inhibitors and cyclin-dependent kinases, makes it a valuable tool in anticancer drug development (Kumar et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl (5-methyl-1H-pyrazol-3-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2O4P/c1-4-12-15(11,13-5-2)14-8-6-7(3)9-10-8/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCTYRNLXFEDHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=NNC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148348 | |
| Record name | Pyrazoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazoxone | |
CAS RN |
108-34-9 | |
| Record name | Diethyl 5-methyl-1H-pyrazol-3-yl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazoxone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one](/img/structure/B1617867.png)

